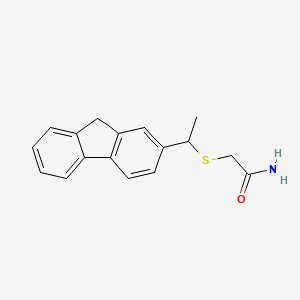

Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)-

Description

CAS Registry Number

The specific enantiomer (+)-2-[(1-(9H-fluoren-2-yl)ethyl)sulfanyl]acetamide does not have a publicly listed CAS Registry Number in the provided sources. However, structurally related compounds, such as 2-[1-(9H-fluoren-2-yl)ethylsulfanyl]acetic acid (CAS 72353-29-8), highlight the prevalence of fluorenyl-thioether motifs in chemical databases.

Synonyms

The compound is referenced under multiple names in scientific literature and chemical registries:

| Synonym | Source |

|---|---|

| (+)-2-[(1-(2-Fluorenyl)ethyl)thio]acetamide | Research contexts |

| (R)-2-((9H-Fluoren-2-ylethyl)sulfanyl)acetamide | Stereochemical variants |

| N-(1-(9H-Fluoren-2-yl)ethylthio)acetamide | Functional group emphasis |

These synonyms emphasize either the stereochemistry, substituent positions, or functional group hierarchy.

Molecular Formula and Weight Analysis

Molecular Formula

The compound’s molecular formula is C₁₇H₁₇NOS , derived as follows:

- Fluorene core : C₁₃H₁₀

- Ethylthio group : C₂H₄S

- Acetamide group : C₂H₅NO

Breakdown :

| Component | Contribution |

|---|---|

| Fluorene (C₁₃H₁₀) | 13 C, 10 H |

| Ethylthio (-SCH₂CH₃) | 2 C, 5 H, 1 S |

| Acetamide (CH₃CONH₂) | 2 C, 5 H, 1 N, 1 O |

Molecular Weight

The molecular weight is calculated as:

- Carbon (12.01 g/mol) : 17 × 12.01 = 204.17

- Hydrogen (1.01 g/mol) : 17 × 1.01 = 17.17

- Nitrogen (14.01 g/mol) : 1 × 14.01 = 14.01

- Oxygen (16.00 g/mol) : 1 × 16.00 = 16.00

- Sulfur (32.07 g/mol) : 1 × 32.07 = 32.07

Total : 204.17 + 17.17 + 14.01 + 16.00 + 32.07 = 283.42 g/mol

This aligns with related compounds, such as N-[2-(9H-fluoren-1-yl)ethyl]acetamide (C₁₇H₁₇NO, 251.32 g/mol), adjusted for the sulfur atom’s additional mass.

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | (+)-2-[(1-(9H-fluoren-2-yl)ethyl)sulfanyl]acetamide |

| CAS Registry Number | Not publicly listed |

| Molecular Formula | C₁₇H₁₇NOS |

| Molecular Weight | 283.42 g/mol |

| Key Synonyms | See Table 1.2 |

Properties

CAS No. |

72353-26-5 |

|---|---|

Molecular Formula |

C17H17NOS |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

2-[1-(9H-fluoren-2-yl)ethylsulfanyl]acetamide |

InChI |

InChI=1S/C17H17NOS/c1-11(20-10-17(18)19)12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8,11H,9-10H2,1H3,(H2,18,19) |

InChI Key |

LJONPVWRZOUNAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)SCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid typically involves the reaction of 2-fluorenylacetic acid with ethylmercaptan under specific conditions. The process begins with the activation of the carboxylic acid group of 2-fluorenylacetic acid, often using reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with ethylmercaptan in the presence of a base such as triethylamine to yield the ethylmercapto derivative. Finally, the amide formation is achieved by reacting the ethylmercapto derivative with ammonia or an amine under controlled conditions .

Industrial Production Methods

Industrial production of (1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid undergoes various chemical reactions, including:

Substitution: The fluorenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or nitrated fluorenyl derivatives

Scientific Research Applications

(1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and nanomaterials.

Mechanism of Action

The mechanism of action of (1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid involves its interaction with specific molecular targets. In biological systems, the compound may bind to proteins or nucleic acids, altering their structure and function. For example, it can inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs . The pathways involved in these interactions are often complex and may include oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Key Observations :

- Fluorenyl vs.

- Substituent Effects : The 7-fluoro and methylthio groups in increase electronegativity and lipophilicity compared to the unsubstituted fluorenyl in the target compound .

- Linker Variations : Ethylthio (target) vs. methylthio () affects steric bulk and metabolic pathways.

Physicochemical Properties

While explicit data for the target compound is unavailable, inferences can be drawn from analogs:

- Lipophilicity: The fluorenyl group in the target compound likely increases hydrophobicity (logP >3), similar to ’s logP ~2.8 (estimated). Heterocyclic cores in and may reduce logP due to polar functional groups (e.g., cyano, ketone) .

- Solubility : Sulfur-containing linkers (thioethers) generally improve solubility in organic solvents but reduce aqueous solubility compared to ethers.

- Stereochemical Impact : The (+)-enantiomer may exhibit distinct chiral recognition in biological systems, though this requires experimental validation.

Biological Activity

Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)- (CAS Number: 72353-26-5), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C17H17NOS

- Molar Mass : 283.39 g/mol

The biological activity of this acetamide derivative is primarily attributed to its interaction with cellular targets involved in cancer proliferation and apoptosis. It has been observed that compounds with similar structures often exhibit significant antiproliferative effects against various cancer cell lines.

Antiproliferative Activity

Recent studies have demonstrated that acetamide derivatives can inhibit cell proliferation in cancer models. For instance, compounds structurally related to acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, have shown promising results in inhibiting the growth of MCF-7 breast cancer cells.

Case Study: MCF-7 Cell Line

In a study examining the antiproliferative effects of various acetamide derivatives, it was found that certain compounds exhibited IC50 values ranging from 10 to 33 nM against MCF-7 cells. These compounds were noted for their ability to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis .

Table 1: Antiproliferative Effects of Related Compounds

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Compound A | 10 | Tubulin polymerization inhibition |

| Compound B | 20 | Apoptosis induction via mitochondrial pathway |

| Acetamide Derivative | 15 | Cell cycle arrest at G2/M phase |

Study Insights

- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with acetamide derivatives resulted in significant cell cycle arrest at the G2/M phase in MCF-7 cells, indicating their potential as antitumor agents.

- Apoptotic Pathways : The compounds were also shown to activate apoptotic pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

- Structural Activity Relationship (SAR) : The efficacy of these compounds has been linked to specific structural features, such as the presence of the fluorenyl group, which enhances their interaction with biological targets .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (+)-2-((1-(9H-fluoren-2-yl)ethyl)thio)acetamide?

- Methodological Answer : The synthesis typically involves thioether formation between a fluorenyl ethyl thiol intermediate and a bromo- or chloroacetamide derivative. Key steps include:

- Thiol activation : Use reagents like thiourea or Lawesson’s reagent to generate the thiol group (e.g., describes similar thioether formation in sulfonamide derivatives).

- Protection strategies : Fluorenylmethoxycarbonyl (Fmoc) groups (e.g., N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine in ) may stabilize reactive intermediates.

- Purification : Employ column chromatography or recrystallization to isolate the product .

Q. Which analytical techniques are essential for characterizing stereochemistry and purity?

- Methodological Answer :

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose-based columns).

- NMR spectroscopy : Analyze H and C spectra to confirm stereochemistry (e.g., provides structural validation via NMR for fluorenyl esters).

- X-ray crystallography : Definitive confirmation of absolute configuration for crystalline derivatives .

Q. What are the best practices for achieving high purity during purification?

- Methodological Answer :

- Solid-phase extraction (SPE) : Effective for removing polar impurities ( highlights SPE in acetamide purification).

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal lattice formation.

- Thin-layer chromatography (TLC) : Monitor reaction progress and purity with silica-gel plates .

Q. How can the fluorenyl group be confirmed via spectroscopic methods?

- Methodological Answer :

- H NMR : Look for aromatic proton signals (δ 7.2–7.8 ppm) and fluorenyl CH resonances.

- UV-Vis spectroscopy : Fluorenyl moieties exhibit absorption near 254–300 nm ( demonstrates anthraquinone UV profiling, analogous to fluorenyl systems) .

Advanced Research Questions

Q. How can enantiomeric excess be optimized during synthesis?

- Methodological Answer :

- Chiral auxiliaries : Use enantiopure thiol precursors (e.g., (S)- or (R)-configured ethyl thiols).

- Asymmetric catalysis : Palladium or organocatalysts can enhance stereoselectivity ( discusses chiral intermediates in acetamide synthesis).

- Dynamic resolution : Combine kinetic resolution with racemization inhibitors .

Q. How to resolve discrepancies between computational and experimental spectroscopic data?

- Methodological Answer :

- DFT calculations : Compare predicted H NMR shifts (via Gaussian or ORCA) with experimental data.

- Control experiments : Verify solvent effects (e.g., DMSO vs. CDCl) and tautomeric forms ( highlights PubChem-computed vs. experimental InChI keys).

- Statistical validation : Apply χ tests to assess model accuracy .

Q. What strategies mitigate decomposition during storage?

- Methodological Answer :

- Inert storage : Use argon/vacuum-sealed vials to prevent oxidation of the thioether group.

- Low-temperature storage : Maintain at –20°C in amber glass to limit photodegradation ( ’s safety guidelines emphasize stability controls) .

Q. How to design bioactivity assays targeting enzyme/receptor interactions?

- Methodological Answer :

- In vitro models : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (e.g., describes atherosclerosis-related assays for acetamide derivatives).

- Dose-response curves : Calculate IC/EC values with Hill slope adjustments.

- Negative controls : Include structurally analogous inactive compounds to validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.